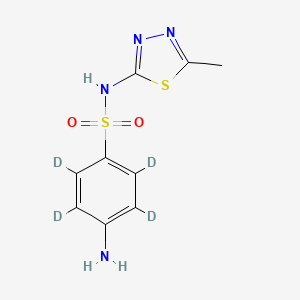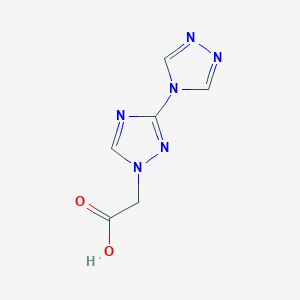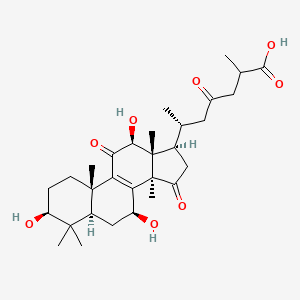![molecular formula C6H9NO2 B8084315 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8084315.png)
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Vue d'ensemble
Description
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic molecule. It contains a bicyclic structure, an amine group, and a carboxylic acid group. The compound is often used as an important intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure, an amine group, and a carboxylic acid group. The CAS Number is 2104035-64-3 and the molecular weight is 163.6 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on [2 + 2] cycloaddition . This process allows for the creation of new building blocks that can be further derivatized with numerous transformations .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis Methods :
- A novel method to synthesize 2-Azabicyclo[2.1.1]hexanes using imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization was reported by Stevens and Kimpe (1996) in the Journal of Organic Chemistry. This method provides access to structures related to naturally occurring insect antifeedants (Stevens & Kimpe, 1996).
- Another efficient synthesis of the 2-Azabicyclo[2.1.1]hexane ring system, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, was accomplished by Lescop, Mevellec, and Huet (2001) in The Journal of Organic Chemistry (Lescop, Mevellec & Huet, 2001).
Applications in Synthesis of Derivatives :
- Research by Katagiri et al. (1986) in the Journal of The Chemical Society-Perkin Transactions 1 demonstrated the synthesis of 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives, serving as building blocks for carbapenem nuclei (Katagiri et al., 1986).
- Krow et al. (2006) in The Journal of Organic Chemistry synthesized novel 5-X-substituted-2-Azabicyclo[2.1.1]hexanes, which are precursors to various methanopyrrolidines (Krow et al., 2006).
Development of Novel Amino Acids :
- Bakonyi et al. (2013) reported in The Journal of Organic Chemistry on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are significant as unnatural amino acids (Bakonyi et al., 2013).
Application in Medicinal Chemistry :
- Ningsanont et al. (2003) in the Journal of Medicinal Chemistry synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their antimalarial activities (Ningsanont et al., 2003).
Unique Chemical Transformations :
- Toh et al. (2011) in the Journal of the American Chemical Society developed methods for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles, demonstrating the diverse reactivity of N-allyl/propargyl enamine carboxylates (Toh et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds, suggesting they interact with biological targets .
Mode of Action
The compound is part of the bicyclo[2.1.1]hexane family, which is known to play an increasingly important role in bio-active compounds .
Biochemical Pathways
The compound is part of the bicyclo[211]hexane family, which is known to be incorporated in bio-active compounds affecting various biochemical pathways .
Result of Action
As a member of the bicyclo[2.1.1]hexane family, it is likely to have bio-active properties .
Propriétés
IUPAC Name |
2-azabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)7-3-6/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMVDYIOACKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B8084292.png)



![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B8084355.png)
